molecular formula C25H31N3O6S3 B1330554 4-methyl-N,N-bis(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide CAS No. 56187-04-3

4-methyl-N,N-bis(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide

Cat. No.: B1330554
CAS No.: 56187-04-3
M. Wt: 565.7 g/mol
InChI Key: OCDIAWYQMCPHAM-UHFFFAOYSA-N
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Description

4-methyl-N,N-bis(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C25H31N3O6S3 and its molecular weight is 565.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 694885. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization in Medicinal Chemistry

Research on similar compounds like N,N′-propanediyl-bis-benzenesulfonamide has shown that their copper(II) complexes exhibit significant antibacterial activities against various bacterial strains, including Gram-positive and Gram-negative bacteria. These complexes have been synthesized and characterized using various techniques such as FT-IR, LCMS, and X-ray diffraction, highlighting their potential in antimicrobial applications (Alyar et al., 2012).

Bioactivity and Therapeutic Applications

A study on sulfonamide derivatives, including those similar to the compound of interest, revealed their potential as antitumor agents with low toxicity. These compounds, like 1-(3-(4-Acetylaminobenzenesulfonamido)-3-oxopropyl)-5-fluoropyrimidine-2,4-dione, have demonstrated significant antitumor activity with a therapeutic index indicating their potential in cancer treatment (Huang et al., 2001).

Photodynamic Therapy and Photophysical Properties

New derivatives of benzenesulfonamide have been synthesized and characterized, showing promise in photodynamic therapy. These compounds, like the new zinc phthalocyanine with benzenesulfonamide derivative groups, exhibit high singlet oxygen quantum yield and significant photophysical properties, suggesting their potential use in cancer treatment through photodynamic therapy (Pişkin et al., 2020).

Inhibition of Enzymes Related to Tumor Growth

Biphenylsulfonamides incorporating aromatic/heterocyclic sulfonamides have shown inhibitory action towards the enzyme carbonic anhydrase, which is associated with tumor growth. These compounds have demonstrated the potential to inhibit tumor-associated isozymes, leading to cytotoxic activity against human colon, lung, and breast cancer cell lines (Morsy et al., 2009).

Properties

IUPAC Name

4-methyl-N-[2-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonylamino]ethyl]amino]ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O6S3/c1-20-4-10-23(11-5-20)35(29,30)26-16-18-28(37(33,34)25-14-8-22(3)9-15-25)19-17-27-36(31,32)24-12-6-21(2)7-13-24/h4-15,26-27H,16-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDIAWYQMCPHAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCN(CCNS(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20311721
Record name N,N'-{[(4-Methylbenzene-1-sulfonyl)azanediyl]di(ethane-2,1-diyl)}bis(4-methylbenzene-1-sulfonamide)
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Molecular Weight

565.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

56187-04-3
Record name 4-Methyl-N,N-bis[2-[[(4-methylphenyl)sulfonyl]amino]ethyl]benzenesulfonamide
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Record name 4-Methyl-N,N-bis(2-(((4-methylphenyl)sulfonyl)amino)ethyl)benzenesulfonamide
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Record name 56187-04-3
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Record name N,N'-{[(4-Methylbenzene-1-sulfonyl)azanediyl]di(ethane-2,1-diyl)}bis(4-methylbenzene-1-sulfonamide)
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Record name 4-methyl-N,N-bis(2-(((4-methylphenyl)sulfonyl)amino)ethyl)benzenesulfonamide
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Record name 4-methyl-N-[2-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonylamino]ethyl]amino]ethyl]benzenesulfonamide
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Record name 4-Methyl-N,N-bis[2-[[(4-methylphenyl)sulfonyl]amino]ethyl]benzenesulfonamide
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Synthesis routes and methods I

Procedure details

This compound was synthesized following the procedure of Atkins, T. J.; Richman, J. E.; and Oettle, W. F.; Org. synth., 58, 86-98 (1978). To a stirred solution of p-toluenesulfonyl chloride (618 g, 3.24 mole) in pyridine (1500 ml) at 0° C. was added a solution of 1,4,7-triazaheptane (95.5 g, 0.926 mole) in pyridine (150 ml) under a dry argon atmosphere, maintaining the temperature ≤50° C. The addition required 30 minutes. After the mixture was allowed to cool to room temperature slowly while stirring for 3 h, H2O (2 l) was slowly added to the cooled (ice bath) mixture. The heavy white precipitate which formed was filtered and washed thoroughly with H2O. The pale yellow solid was dissolved in DMF (3 l) and 0.1N HCl (4 l) was slowly added at 5° C. The slurry was filtered and the pale yellow solid was washed thoroughly with H2O and dried in vacuo to give 486 g (93% yield) of the product: mp 180°-1° C.; 1H NMR(DMSO-d6) δ 2.39 (s,3 H), 2.40 (s, 6 H), 2.84 (m, 4 H), 3.04 (t, J=6.9 Hz, 4 H) 7.40 (d, J=8.1 Hz, 4 H), 7.59 (d, J=8.3 Hz, 2 H), 7.67 (m, 6 H).
Quantity
618 g
Type
reactant
Reaction Step One
Quantity
95.5 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step Two
Yield
93%

Synthesis routes and methods II

Procedure details

A solution of p-toluenesulfonyl chloride (191 g) in ether (500 ml) was added drop by drop to a solution of diethylene triamine (38 ml) and sodium hydroxide (40 g) in water (250 ml). The mixture was stirred for one hour at room temperature. A white precipitate was formed and was collected by filtration, washed with water, and then recrystalized using methanol. (Acetonitrile could also be used). The melting point of the recrystalized precipitate was 174° to 175° C. The yield was 90%, and should always be above 70%.
Quantity
191 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

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